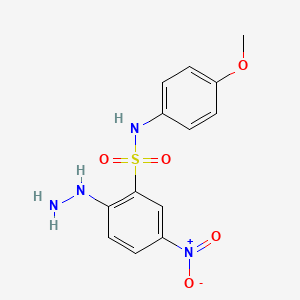

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5S/c1-22-11-5-2-9(3-6-11)16-23(20,21)13-8-10(17(18)19)4-7-12(13)15-14/h2-8,15-16H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHLHQBJXQJIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Sulfonation: The sulfonamide group is introduced by sulfonating the nitrobenzene derivative using reagents like sulfuric acid or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide typically involves multi-step reactions that integrate hydrazine derivatives with nitro-substituted aromatic compounds. The characterization of this compound is performed using various analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure by identifying chemical environments.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Helps in identifying functional groups present in the compound.

- Elemental Analysis : Validates the molecular formula and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as:

- A549 (lung cancer)

- MCF-7 (breast cancer)

In vitro studies using the MTT assay have shown that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Antimicrobial Activity

Compounds containing sulfonamide moieties are well-known for their antimicrobial properties. The presence of hydrazine and nitro groups in this compound may enhance its activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for bacterial growth .

Enzymatic Modulation

The compound has been investigated for its ability to modulate various enzymes, which can be beneficial in treating diseases associated with enzyme dysregulation. For instance, it may exhibit effects on enzymes related to cancer metabolism or inflammatory pathways .

Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development aimed at targeting specific cancers or microbial infections. The structure-activity relationship (SAR) studies could further optimize its efficacy and reduce toxicity .

Formulation in Nanomedicine

The incorporation of this compound into nanoparticle formulations is an area of ongoing research. Nanoparticles can enhance the bioavailability and targeted delivery of drugs, making them more effective against tumors while minimizing side effects .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated significant cytotoxicity against A549 and MCF-7 cells at low micromolar concentrations | Potential anticancer agent |

| Study B | Showed antibacterial activity against Gram-positive bacteria | Antimicrobial treatment |

| Study C | Investigated enzyme inhibition properties | Modulation in metabolic pathways |

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its nitro and sulfonamide groups can participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Nitro Group : The nitro substituent in the target compound may enhance electrophilicity, improving binding to enzymes like Plasmodium dihydroorotate dehydrogenase (antimalarial target) . In contrast, halogenated derivatives (e.g., Cl, Br in ) increase steric bulk, affecting solubility and target selectivity .

- Methoxy Position : The para-methoxy group in the target compound improves metabolic stability compared to ortho-substituted analogs (e.g., ), which may exhibit reduced bioavailability due to steric hindrance .

Research Findings and Discussion

Synthetic Efficiency : The target compound’s hydrazinyl group enables versatile cyclization reactions, similar to ’s triazolo-pyridines. However, the nitro group necessitates careful control of reaction conditions (e.g., reflux time, solvent polarity) to avoid side reactions .

For example, triazolo-pyridines () showed IC₅₀ values <1 μM against Plasmodium falciparum, attributed to sulfonamide-mediated enzyme inhibition .

Comparative Stability : The absence of tautomerism in the target compound (unlike ’s triazole-thiones) may enhance stability under physiological conditions, improving pharmacokinetics .

Biological Activity

2-Hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is an organic compound characterized by a hydrazine moiety, a methoxy-substituted phenyl group, and a nitro group attached to a benzene sulfonamide structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly attributed to the sulfonamide group.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₄N₄O₅S

- Molecular Weight : 338.34 g/mol

- LogP : 1.635 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors (HBA) : 7

The presence of multiple functional groups allows for various interactions with biological macromolecules, which is crucial for its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The biological activity of this compound can be compared with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydrazinyl-N-(2-methoxyphenyl)-3-nitrobenzene-1-sulfonamide | Similar hydrazine and sulfonamide groups | Antimicrobial |

| N-(4-Methoxyphenyl)-5-nitrobenzene-1-sulfonamide | Lacks hydrazine but retains sulfonamide and nitro | Antibacterial |

| 3-Amino-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide | Contains amino instead of hydrazine | Potential anticancer properties |

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- In vitro studies have demonstrated that the compound exhibits potent activity against various Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve inhibition of bacterial enzyme systems critical for survival.

-

Anticancer Potential :

- Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines. Further research is needed to elucidate these pathways and confirm efficacy.

- Structure-Activity Relationship (SAR) :

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including:

- Formation of the hydrazine derivative.

- Coupling with a nitro-substituted sulfonamide.

- Characterization through techniques such as NMR, FTIR, and mass spectrometry to confirm the structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Begin with sulfonylation of 4-methoxyaniline using 5-nitrobenzene-1-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). Subsequent hydrazine substitution requires controlled pH (8–9) to avoid over-substitution. Monitor purity via HPLC with a C18 column (mobile phase: 70:30 acetonitrile/0.1% formic acid) .

- Key Variables : Temperature, stoichiometry of hydrazine, and reaction time. Yield optimization typically requires iterative adjustment of these parameters .

Q. How can solubility and stability of this compound be characterized for in vitro assays?

- Methodology : Use a tiered approach:

- Solubility : Test in DMSO (primary solvent), followed by aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) if precipitation occurs.

- Stability : Conduct LC-MS analysis over 24–72 hours at 4°C and 25°C to track degradation products (e.g., nitro group reduction or sulfonamide hydrolysis) .

- Critical Data : Solubility >10 mM in DMSO and >100 µM in PBS is desirable for biological assays .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- Primary Tools :

- NMR : ¹H/¹³C NMR to confirm hydrazinyl (–NH–NH₂) and sulfonamide (–SO₂–N–) linkages. Key shifts: δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group), δ 3.8 ppm (methoxy –OCH₃) .

- FT-IR : Peaks at ~1340 cm⁻¹ (asymmetric S=O stretch) and ~1550 cm⁻¹ (N–H bend) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?

- Approach :

Dose-Response Profiling : Test across multiple concentrations (1 nM–100 µM) to differentiate specific activity from cytotoxicity.

Targeted Assays : Use enzyme inhibition assays (e.g., dihydrofolate reductase for antimicrobial activity) alongside cytotoxicity screens (MTT assay on HEK293 cells).

SAR Modifications : Introduce substituents at the hydrazinyl group (e.g., methyl, acetyl) to isolate antimicrobial vs. cytotoxic moieties .

- Case Study : Analogous sulfonamides show reduced cytotoxicity when methoxy groups are replaced with halogens .

Q. What strategies mitigate nitro group reduction during catalytic hydrogenation in derivative synthesis?

- Optimization :

- Catalyst Choice : Use Pd/C with controlled H₂ pressure (1–3 atm) to favor selective reduction of other functional groups (e.g., ketones) while preserving nitro groups.

- Additives : Introduce electron-withdrawing groups (e.g., –CF₃) to stabilize the nitro moiety during reaction .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm retention of nitro groups via IR .

Q. How can molecular docking predict binding interactions with biological targets (e.g., carbonic anhydrase)?

- Protocol :

Protein Preparation : Retrieve crystal structure (PDB ID: 3LXG) and optimize hydrogen bonding networks.

Ligand Docking : Use AutoDock Vina with grid parameters centered on the active site (coordinates x=15.2, y=22.8, z=18.4).

Analysis : Focus on sulfonamide-Zn²+ coordination and π-stacking with Phe131. Validate via MD simulations (100 ns) to assess binding stability .

- Key Metric : Binding energy ≤−7.0 kcal/mol suggests high affinity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.

- Purity Issues : HPLC purity thresholds (<95%) may introduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.